2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Overview
Description
“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H11N3O . It belongs to the class of organic compounds known as oxadiazoles .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine”, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” includes a phenyl group attached to the 3-position of a 1,2,4-oxadiazole ring, which is further connected to an ethanamine group . The structure of similar anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 347.8±44.0 °C at 760 mmHg, and a flash point of 164.1±28.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Pharmaceuticals and Drug Discovery
1,2,4-Oxadiazole derivatives have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities, making them a perfect framework for novel drug development . They have been used in the discovery of a few drugs . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years .
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory effects of 5-methyl-3-phenyl-1,2,4-oxadiazole were discovered as early as in 1972 . Incorporation of a carboxyl function into the C-5 side-chain of 1,2,4-oxadiazoles improves both analgesic and anti-inflammatory properties .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Synthesis of Diverse Substituted Anilines
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Anti-infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been used in the treatment of diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) .
Development of Energetic Materials, Fluorescent Dyes, OLEDs, Sensors, and Insecticides
1,2,4-Oxadiazoles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Future Directions
The future directions for “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the prevalence of the 1,2,4-oxadiazole motif in active pharmaceutical ingredients . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQQRWVLQQGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390117 | |
Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
CAS RN |
805184-96-7 | |
Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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